molecular formula C₄₃H₄₉N₃O₁₁ B138644 Dehydro Rifaximin CAS No. 80621-76-7

Dehydro Rifaximin

Cat. No.: B138644
CAS No.: 80621-76-7
M. Wt: 783.9 g/mol
InChI Key: UIQBVIBLPYSOHX-GEOWOUTJSA-N
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Description

. It is a derivative of rifaximin, an antibiotic used to treat various bacterial infections. This compound has gained attention in scientific research due to its potential therapeutic and environmental applications.

Mechanism of Action

Target of Action

Dehydro Rifaximin, also known as Unii-jaa5V227IW, primarily targets the beta-subunit of bacterial deoxyribonucleic acid (DNA)-dependent ribonucleic acid (RNA) polymerase enzyme . This enzyme plays a crucial role in bacterial RNA synthesis, making it a key target for antibiotics like this compound .

Mode of Action

This compound interacts with its target by binding to the beta-subunit of the bacterial DNA-dependent RNA polymerase enzyme . This binding inhibits RNA synthesis in susceptible bacteria, blocking translocation and effectively stopping transcription . This interaction results in the disruption of bacterial RNA synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

This compound affects several biochemical pathways. It reduces bacterial virulence and pathogenicity by inhibiting bacterial translocation across the gastrointestinal epithelial lining . It also decreases bacterial adherence to epithelial cells and subsequent internalization, without altering bacterial counts, but with a down-regulation in epithelial proinflammatory cytokine expression . Furthermore, this compound appears to modulate gut-immune signaling .

Pharmacokinetics

This property impacts its bioavailability, confining its action primarily to the gastrointestinal tract .

Result of Action

The molecular and cellular effects of this compound’s action are multifaceted. It also alters the expression of hepatic encephalopathy (HE)-related metabolic pathways .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors within the gut microenvironment. As a gut microenvironment modulator with cytoprotection properties, this compound’s therapeutic effects may be influenced by the composition and diversity of the gut microbiota .

Biochemical Analysis

Biochemical Properties

Dehydro Rifaximin plays a significant role in biochemical reactions due to its interaction with enzymes, proteins, and other biomolecules. It is known to interact with bacterial RNA polymerase, inhibiting the synthesis of RNA and thereby exerting its antibacterial effects . This interaction is crucial for its function as an antibiotic, as it prevents the replication of bacterial cells. Additionally, this compound has been shown to interact with other proteins involved in bacterial metabolism, further enhancing its antibacterial properties.

Cellular Effects

This compound influences various types of cells and cellular processes. In bacterial cells, it inhibits RNA synthesis, leading to cell death. In mammalian cells, this compound has been observed to modulate cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce the production of pro-inflammatory cytokines, which can help in reducing inflammation. This modulation of cellular processes makes this compound a potential candidate for therapeutic applications beyond its antibacterial properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the beta subunit of bacterial RNA polymerase. This binding inhibits the enzyme’s activity, preventing the synthesis of RNA and leading to bacterial cell death . Additionally, this compound has been shown to interact with other biomolecules, such as transcription factors and regulatory proteins, which can influence gene expression and cellular responses. These interactions highlight the compound’s multifaceted mechanism of action at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to be temperature-sensitive and unstable in solution, which can affect its long-term efficacy . Studies have shown that this compound can degrade over time, leading to a reduction in its antibacterial activity. When stored under appropriate conditions, such as in an amber vial at -20°C, its stability can be maintained for extended periods . Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in reducing inflammation and modulating gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce bacterial load and inflammation without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and gastrointestinal disturbances . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to bacterial metabolism. It has been shown to inhibit the synthesis of essential bacterial metabolites, such as nucleotides and amino acids, by targeting key enzymes in these pathways . Additionally, this compound can modulate the gut microbiota, influencing the production of short-chain fatty acids and other metabolites that play a role in host metabolism . These interactions with metabolic pathways underscore the compound’s potential for therapeutic applications beyond its antibacterial properties.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It has been shown to interact with P-glycoprotein, which facilitates its transport across cellular membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and intestines, where it exerts its effects . These transport and distribution mechanisms are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic use.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. In bacterial cells, it localizes to the cytoplasm, where it interacts with RNA polymerase and other metabolic enzymes . In mammalian cells, this compound has been observed to localize to the nucleus and mitochondria, where it can influence gene expression and cellular metabolism . These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications.

Chemical Reactions Analysis

Dehydro Rifaximin undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17-trihydroxy-11-methoxy-3,7,12,14,16,18,22,30-octamethyl-6,23,36-trioxo-8,37-dioxa-24,27,33-triazahexacyclo[23.10.1.14,7.05,35.026,34.027,32]heptatriaconta-1(35),2,4,9,19,21,24,26(34),28,30,32-undecaen-13-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H49N3O11/c1-19-14-16-46-28(18-19)44-32-29-30-37(50)25(7)40-31(29)41(52)43(9,57-40)55-17-15-27(54-10)22(4)39(56-26(8)47)24(6)36(49)23(5)35(48)20(2)12-11-13-21(3)42(53)45-33(34(32)46)38(30)51/h11-18,20,22-24,27,35-36,39,48-50H,1-10H3/b12-11+,17-15+,21-13-,45-33?/t20-,22+,23+,24+,27-,35-,36+,39+,43-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQBVIBLPYSOHX-GEOWOUTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CC=C(C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)C(O5)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1/C=C/C=C(\C(=O)N=C2C3=C(C4=C(C2=O)C(=C(C5=C4C(=O)[C@](O5)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)C)O)N=C6N3C=CC(=C6)C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H49N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80621-76-7
Record name 6-o,14-Didehydrorifaximin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080621767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O,14-DIDEHYDRORIFAXIMIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JAA5V227IW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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